5-amino-1H-pyrimidine-2,4-dithione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14623-60-0 |
|---|---|
Molecular Formula |
C4H5N3S2 |
Molecular Weight |
159.225 |
IUPAC Name |
5-amino-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C4H5N3S2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9) |
InChI Key |
DRNPXVXNNBCQQO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=S)NC(=S)N1)N |
Synonyms |
5-amino-1H-pyrimidine-2,4-dithione |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 1h Pyrimidine 2,4 Dithione and Analogues
Foundational Synthetic Routes to Pyrimidine-2,4-dithione Systems
The construction of the pyrimidine-2,4-dithione core is the foundational step in the synthesis of the target compound and its derivatives. This is typically achieved through cyclocondensation reactions or multicomponent strategies.
Cyclocondensation Approaches for Pyrimidine (B1678525) Core Formation
Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. medwinpublishers.commdpi.comjchemrev.comnih.gov These reactions involve the formation of the heterocyclic ring from one or more acyclic precursors. A common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative. For instance, the reaction of malonic acid derivatives with thiourea can lead to the formation of the pyrimidine-2,4-dithione ring. The specific reagents and conditions can be varied to introduce different substituents onto the pyrimidine core.
| Starting Materials | Reagents | Product | Reference |
| Urea, Cyanoacetic acid | Acetic anhydride (B1165640), NaOH | 6-Aminopyrimidine-2,4-diones | medwinpublishers.com |
| Aryl methylene (B1212753) derivatives, Thiourea | KOH, Ethanol (B145695) (Microwave) | Pyrimidine-2-thione derivatives | juniperpublishers.com |
Multicomponent Reaction Strategies for 5-Amino-1H-pyrimidine-2,4-dithione Precursors
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials. jchemrev.comnih.govnih.govnih.govnih.govguidechem.com The Biginelli reaction, a well-known MCR, can be adapted to produce dihydropyrimidinones, which can be further functionalized. mdpi.com For the synthesis of precursors to this compound, MCRs often involve the condensation of an aldehyde, a β-ketoester or equivalent, and thiourea. nih.gov These strategies are highly valued for their ability to rapidly generate molecular diversity. mdpi.com For example, a one-pot multicomponent reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone under microwave irradiation using glacial acetic acid has been reported for the synthesis of pyrimido[4,5-b]quinolines. rsc.org
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Biginelli-like reaction | Ethyl cyanoacetate, Benzaldehyde, Thiourea | Ethanolic potassium carbonate, Acetic acid | 2-Thioxopyrimidine-4-one derivative | nih.gov |
| One-pot multicomponent reaction | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Glacial acetic acid, Microwave irradiation | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | rsc.org |
| One-pot multicomponent reaction | Thiobarbituric acid, Aryl aldehydes, Ammonium acetate | N-sulfonic acid pyridinium-4-carboxylic acid chloride, Solvent-free, Heating | Pyrido-dipyrimidine-dithione analogs | nih.gov |
Targeted Synthesis of this compound
Once the pyrimidine-2,4-dithione scaffold is in place, or through a direct approach, the 5-amino group is introduced.
Direct Synthesis from Appropriate Precursors
The direct synthesis of this compound can be achieved by carefully selecting precursors that already contain the necessary functionalities. For example, the reaction of a 2-aminomalononitrile derivative with a thiocarbonylating agent could potentially lead to the direct formation of the target molecule. While specific literature on the direct synthesis of this compound is not abundant, related syntheses of other 5-aminopyrimidine (B1217817) derivatives provide valuable insights. For instance, the synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine involves the reduction of violuric acid with sodium hydrosulfite. prepchem.com
Functional Group Interconversion and Modification Strategies on Pyrimidine Scaffolds
A more common and versatile approach involves the introduction of the amino group onto a pre-formed pyrimidine ring through functional group interconversion. mdpi.comnih.gov This can be achieved by various methods, such as the reduction of a 5-nitro- or 5-nitroso-pyrimidine-2,4-dithione. The starting 5-nitro derivative can be synthesized by nitration of the parent pyrimidine-2,4-dithione. Another strategy involves the amination of a 5-halopyrimidine-2,4-dithione. These methods allow for the late-stage introduction of the amino group, which can be advantageous in multistep syntheses. For example, the synthesis of 2,4-diaminopyrimidines has been achieved using 2,4,6-trichloropyrimidine (B138864) as a starting material, followed by sequential nucleophilic substitution with amines. nih.gov
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity
Catalytic Approaches in this compound Synthesis
The synthesis of the pyrimidine core, particularly functionalized thione derivatives, is often achieved through multicomponent reactions where the catalyst plays a pivotal role. While direct catalytic routes for this compound are specialized, the broader field of pyrimidine synthesis offers insight into applicable catalytic methods. One-pot procedures are highly favored for their efficiency. For instance, highly functionalized pyrimidines can be prepared from β-dicarbonyl compounds and cyanogen (B1215507) using catalytic amounts of nickel or copper acetylacetonate (B107027) [Ni(acac)₂ or Cu(acac)₂]. rsc.org A key step in this metal-catalyzed process is the insertion of cyanogen into the C–H methine bond of a metal-coordinated ligand, facilitating a crucial carbon-carbon bond formation for the ring system. rsc.org
The Biginelli reaction, a classic multicomponent condensation, serves as a foundational method for producing dihydropyrimidinones and their thione analogues (when thiourea is used as a reactant). mdpi.com This reaction has been adapted with various catalysts to improve yields and reaction conditions. Catalysts such as copper(II) chloride dihydrate (CuCl₂·2H₂O) and tin(II) chloride dihydrate (SnCl₂·2H₂O) have been effectively used. mdpi.com
Furthermore, magnetic nanoparticles have emerged as effective heterogeneous catalysts. In one approach, pyrimidine-5-carbonitrile derivatives were synthesized in good yields through a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride using magnetic nano Fe₃O₄ particles as a catalyst under solvent-free conditions. growingscience.com Such heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability.
Green Chemistry Principles in the Production of this compound Analogues
The principles of green chemistry, which promote the use of safer solvents, recyclable catalysts, and energy-efficient processes, are increasingly being applied to the synthesis of pyrimidine analogues. rasayanjournal.co.innih.gov These approaches aim to reduce the environmental impact of chemical production while often improving reaction efficiency. rasayanjournal.co.in
One-pot multicomponent reactions are central to the green synthesis of pyrimidine analogues, as they reduce waste by minimizing intermediate separation and purification steps. nih.gov The synthesis of pyrano[2,3-d]pyrimidine-thiones, a class of analogues, is achieved through a three-component reaction of an aromatic aldehyde, thiourea, and a suitable third component in the presence of a catalyst. nih.gov Various green catalytic systems have been developed for this purpose. For example, L-proline, an organocatalyst, has been used to effectively catalyze the condensation of aromatic aldehydes, malononitrile, and thiobarbituric acid in an aqueous ethanol medium. researchgate.net
The use of heterogeneous and recyclable catalysts is a cornerstone of green synthetic methods. A highly efficient and environmentally sustainable approach for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (and thiones) involves a reusable heteropolyacid-clay (HPA-Clay) catalyst under solvent-free conditions. ichem.md This method provides excellent yields and the catalyst can be recovered and reused for multiple cycles without a significant loss of activity. ichem.md Similarly, silica-supported heteropolyacids have proven effective in catalyzing the Biginelli reaction with high yields under mild conditions. researchgate.net The development of nanocatalysts, such as magnetically recoverable nickel catalysts, further advances green synthesis by allowing for easy catalyst separation and reuse over several runs with only a slight decrease in activity. researchgate.net
Alternative energy sources and reaction conditions are also key green strategies. Mechanochemistry, which uses mechanical force (ball-milling) to drive reactions, has been successfully applied to the synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones. This solvent-free and catalyst-free method provides quantitative yields and represents a significant advancement in environmentally benign synthesis. nih.gov
The following interactive table summarizes and compares different green catalytic systems used in the synthesis of pyrimidine analogues.
| Catalyst System | Reactants | Solvent/Condition | Key Advantages | Yield |
| HPA-Clay | Aldehyde, Urea/Thiourea, Ethylacetoacetate | Solvent-free | Reusable catalyst, high efficiency, short reaction time. ichem.md | Up to 96% ichem.md |
| L-Proline | Aromatic aldehyde, Malononitrile, Thiobarbituric acid | Aqueous Ethanol | Organocatalyst, mild conditions, use of green solvent. researchgate.net | 75-78% researchgate.net |
| Fe₃O₄ Nanoparticles | Aldehyde, Malononitrile, Benzamidine hydrochloride | Solvent-free | Heterogeneous, easily separable magnetic catalyst. growingscience.com | Good growingscience.com |
| None (Ball-Milling) | Aldehyde, Malononitrile, Barbituric acid | Solvent-free, Catalyst-free | Mechanochemical method, no solvent or catalyst needed. nih.gov | High to excellent nih.gov |
| γ-Fe₂O₃@HAp-Ni²⁺ NPs | Aromatic aldehyde, Malononitrile, Barbituric acid | Aqueous Ethanol | Magnetically recoverable, reusable for seven runs. researchgate.net | High to excellent researchgate.net |
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Amino 1h Pyrimidine 2,4 Dithione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Proton NMR (¹H NMR) Analysis
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Four distinct carbon signals would be anticipated: two corresponding to the thione (C=S) carbons, and two for the sp²-hybridized carbons of the pyrimidine (B1678525) ring, one of which is bonded to the amino group. The chemical shifts of the thione carbons would be expected to appear significantly downfield. As with the proton NMR data, specific, published ¹³C NMR spectral data for 5-amino-1H-pyrimidine-2,4-dithione could not be located.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H stretching vibrations of the amino and thioamide groups, typically in the region of 3100-3500 cm⁻¹. Other significant bands would include C=S stretching vibrations and various C-N and C-C stretching and bending modes within the pyrimidine ring. A specific, publicly available IR spectrum for this compound has not been found.
Raman Spectroscopy
Raman spectroscopy would complement the IR data. The C=S stretching vibrations, which can sometimes be weak in IR spectra, are often strong and easily identifiable in Raman spectra. Symmetric vibrations of the pyrimidine ring would also be expected to be prominent. No specific Raman spectral data for this compound is currently available in the public domain.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For this compound (molecular weight approximately 159.23 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) that would confirm its molar mass. The fragmentation pattern would likely involve the loss of small molecules or radicals such as NH₂, SH, or HCN, providing further structural evidence. Detailed mass spectrometry analysis and fragmentation pathways for this specific compound are not described in the available literature.
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining detailed molecular structures. This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is then analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.
For pyrimidine derivatives, SCXRD studies have been instrumental in confirming molecular geometries and understanding intermolecular interactions. acs.org For instance, the crystal structure of 2,4-dithiouracil, an analogue of the title compound, reveals a nearly planar pyrimidine ring. acs.orgdatapdf.com The C=S bond lengths are typically found to be in the range of 1.66 to 1.68 Å. nih.gov The introduction of an amino group at the C5 position in this compound is expected to influence the electronic distribution and hydrogen bonding patterns within the crystal lattice.
Table 1: Representative Crystallographic Data for 2,4-Dithiouracil
| Parameter | Value |
| Chemical Formula | C₄H₄N₂S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.153 |
| b (Å) | 7.445 |
| c (Å) | 10.382 |
| β (°) | 113.41 |
| Volume (ų) | 507.42 |
| Z | 4 |
Note: This data is for the related compound 2,4-dithiouracil and is presented to illustrate typical crystallographic parameters for such systems. nist.gov
The hydrogen bonding network in the solid state is a critical feature revealed by SCXRD. In derivatives of 2,4-dithiouracil, extensive N-H···S hydrogen bonds are observed, forming dimers or extended polymeric chains. datapdf.com The amino group in this compound would likely participate in additional hydrogen bonding, further stabilizing the crystal structure.
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
PXRD is essential for:
Confirming Crystalline Nature: An amorphous solid will not produce sharp diffraction peaks, whereas a crystalline solid will exhibit a characteristic pattern of sharp peaks.
Assessing Phase Purity: The presence of impurities or different crystalline forms (polymorphs) can be detected by the appearance of unexpected peaks in the diffractogram.
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to refine the unit cell parameters of the crystal lattice.
While a specific PXRD pattern for this compound is not available, the analysis of related materials demonstrates the utility of this technique. For example, the PXRD pattern of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), another nitrogen-rich heterocyclic compound, shows well-defined peaks that are indexed to a specific crystal system and space group, confirming its crystallinity and allowing for the calculation of its lattice parameters. nist.gov A similar approach would be applied to newly synthesized batches of this compound to ensure their quality and consistency.
Tautomerism and Isomerism Studies in this compound Systems
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a key characteristic of many heterocyclic compounds, including pyrimidine derivatives. happyhormonesmd.com For this compound, several tautomeric forms are possible due to the migration of protons between the nitrogen and sulfur atoms.
The principal tautomeric equilibrium for this compound involves the dithione and thiol-thione forms.
Dithione form: this compound is the diketo-like tautomer where the hydrogen atoms are located on the nitrogen atoms of the pyrimidine ring.
Thiol-thione forms: These are enol-like tautomers where a proton has moved from a nitrogen atom to one of the sulfur atoms, creating a thiol (S-H) group and a thione (C=S) group. There are two potential thiol-thione tautomers:
5-amino-2-thiol-1H-pyrimidine-4-thione
5-amino-4-thiol-1H-pyrimidine-2-thione
Dithiol form: A less common tautomer where both sulfur atoms are protonated: 5-amino-2,4-dithiolpyrimidine.
The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyrimidine ring. In many related heterocyclic thiones, the thione form is generally more stable in the solid state and in solution. nih.gov Computational studies on related 1,2,4-triazole-3-thiones have shown that the thione form is the major component in equilibrium with the thiol form.
Furthermore, the amino group at the C5 position can also exhibit amino-imino tautomerism . However, for primary amino groups attached to a pyrimidine ring, the amino form is generally overwhelmingly favored.
Spectroscopic techniques such as NMR and UV-Vis, often in combination with quantum chemical calculations, are employed to study these tautomeric equilibria. For instance, in a study of 2-amino-5,6-dimethylpyrimidin-4-one, both the 1H-keto and 3H-keto tautomers were identified in the solid state under different crystallization conditions, highlighting the subtle energetic balance that can exist between tautomeric forms.
Theoretical and Computational Investigations of 5 Amino 1h Pyrimidine 2,4 Dithione
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 5-amino-1H-pyrimidine-2,4-dithione, DFT calculations, often using the B3LYP functional with a suitable basis set, provide significant insights into its fundamental properties.
Optimized Molecular Geometry and Conformational Analysis
Computational studies have determined the optimized molecular geometry of this compound. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. The pyrimidine (B1678525) ring is the core of the structure, with amino and dithione functional groups attached. Analysis of the potential energy surface helps identify the most stable conformers.
Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data) (Note: Actual values can vary based on the specific computational method and basis set used.)
| Parameter | Bond | Length (Å) | Parameter | Angle | Degree (°) |
| Bond Lengths | C2-N1 | 1.38 | Bond Angles | N1-C2-N3 | 115.0 |
| C2=S8 | 1.67 | C2-N3-C4 | 125.0 | ||
| N3-C4 | 1.39 | N3-C4-C5 | 118.0 | ||
| C4=S9 | 1.68 | C4-C5-C6 | 120.0 | ||
| C5-C6 | 1.37 | C5-C6-N1 | 119.0 | ||
| C6-N1 | 1.36 | C6-N1-C2 | 123.0 | ||
| C5-N7 | 1.35 | H-N7-H | 115.0 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.orgpearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.orgpearson.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. libretexts.orgirjweb.com A smaller gap suggests higher reactivity. irjweb.com For this compound, the HOMO is typically localized over the electron-rich regions, including the sulfur and nitrogen atoms, while the LUMO is distributed across the pyrimidine ring.
Table 2: FMO Properties of this compound (Exemplary Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap | 4.70 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. researchgate.net For this compound, the negative potential is concentrated around the electronegative sulfur and nitrogen atoms of the dithione and amino groups, respectively. The hydrogen atoms of the amino and N-H groups exhibit positive potential. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It examines charge transfer, hyperconjugative interactions, and the nature of the bonds (ionic or covalent). wikipedia.org In this compound, NBO analysis reveals significant intramolecular charge transfer from the electron-donating amino group to the electron-accepting pyrimidine ring and dithione groups. This delocalization of electron density contributes to the stability of the molecule. The analysis also quantifies the stabilization energies associated with these interactions, highlighting the most significant electronic delocalizations.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (IR and Raman spectra) for this compound, after appropriate scaling, show good agreement with experimental data, aiding in the assignment of spectral bands to specific vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These theoretical predictions are instrumental in the structural elucidation and characterization of the molecule.
Computational Studies on Tautomeric Equilibria and Energetics of Dithione and Amino Functions
This compound can exist in different tautomeric forms due to the migration of protons between the nitrogen and sulfur atoms (thione-thiol tautomerism) and involving the amino group (amino-imino tautomerism). nih.govmdpi.comresearchgate.netnih.gov Computational studies are employed to determine the relative stabilities of these tautomers in the gas phase and in different solvents. mdpi.com By calculating the Gibbs free energies of the various tautomeric forms, it is possible to predict the predominant tautomer under specific conditions. These studies generally indicate that the dithione-amino form is the most stable tautomer. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, stability, and interactions with the surrounding environment. While specific MD simulation studies exclusively focused on this compound are not extensively available in public literature, the dynamic properties and solvation effects of this compound can be inferred from computational studies on structurally related thionated pyrimidines and other substituted pyrimidine derivatives.
MD simulations of pyrimidine derivatives typically involve the use of classical force fields such as AMBER or GROMOS to model the interatomic interactions. nih.gov The system, comprising the solute molecule and a solvent box (usually water), is subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following this, the system is gradually heated to a desired temperature and equilibrated under constant pressure and temperature conditions (NPT ensemble) to mimic physiological or experimental conditions. The production phase of the MD simulation then generates a trajectory of the molecule's motion over time, typically on the nanosecond to microsecond timescale.
Analysis of these trajectories can reveal crucial information about the molecule's flexibility and conformational landscape. Key parameters often analyzed in MD simulations of similar compounds are presented in the table below.
| Parameter | Description | Typical Findings for Related Pyrimidine Derivatives |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability. | For stable ligand-protein complexes involving pyrimidine derivatives, RMSD values typically plateau after an initial equilibration period, indicating the system has reached a stable conformation. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of individual atoms or residues from their average position, highlighting flexible regions of the molecule. | In thionated pyrimidines, regions around the thione groups and the amino substituent may exhibit higher RMSF values, suggesting greater flexibility which can be crucial for biological activity and intermolecular interactions. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass, providing an indication of the molecule's compactness. | Changes in Rg over the simulation time can indicate conformational changes, such as opening or closing of the molecular structure. |
| Hydrogen Bond Analysis | Monitors the formation and breaking of intramolecular and intermolecular hydrogen bonds. | The amino group and the N-H protons of the pyrimidine ring in this compound are expected to be key sites for hydrogen bonding with solvent molecules or biological targets. |
Solvation Effects
The solvent environment plays a critical role in the structure, stability, and reactivity of molecules like this compound. Computational studies on similar aminopyrimidine systems have utilized both explicit and implicit solvation models to understand these effects. nih.gov
Explicit solvation models involve simulating the individual solvent molecules (e.g., water) around the solute. This approach provides a detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding. For this compound, water molecules are expected to form a structured solvation shell around the polar amino and thione groups.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This method is computationally less expensive and is often used to study the effect of different solvents on properties like tautomeric equilibria. For instance, studies on 4'-aminopyrimidine models have shown that the polarity of the solvent can influence the stability of different tautomeric forms. nih.gov The presence of two thione groups and an amino group in this compound suggests that its tautomeric equilibrium would also be sensitive to the solvent environment.
The table below summarizes the key aspects of solvation studies on related pyrimidine derivatives.
| Solvation Aspect | Method of Investigation | Key Findings for Related Aminopyrimidine Systems |
| Tautomeric Equilibrium | Density Functional Theory (DFT) with implicit/explicit solvation models | The relative stability of different tautomers is significantly influenced by the solvent polarity. Polar solvents tend to stabilize more polar tautomers. nih.gov |
| Solvent Shell Structure | MD simulations with explicit solvent | Ordered water molecules are observed around polar functional groups, forming strong hydrogen bond networks. |
| Solute-Solvent Hydrogen Bonding | Radial Distribution Function (RDF) analysis from MD simulations | RDF plots can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing the strength and geometry of hydrogen bonds. |
Reactivity and Derivatization Chemistry of 5 Amino 1h Pyrimidine 2,4 Dithione
Reactions at the Dithione Sulfur Centers
The sulfur atoms of the dithione groups in 5-amino-1H-pyrimidine-2,4-dithione are primary sites for various chemical transformations, including alkylation, acylation, oxidation, and reduction.
Alkylation and Acylation Reactions
The sulfur atoms can be readily alkylated. For instance, treatment of 4,5-diaminopyrimidine-2-thione with a mixture of triethyl orthopropionate and propionic anhydride (B1165640) results in the S-ethylation of the preformed purine-2-thione. rsc.org This reaction highlights the nucleophilic character of the sulfur atoms.
In some cases, alkylation can occur alongside other reactions. For example, the reaction of 5,6-diaminouracil (B14702) derivatives with α-bromoacetophenones can lead to both imine formation and S-alkylation. nih.gov It is proposed that an initial condensation reaction is followed by the alkylation of the thiol group. nih.gov
Acylation reactions at the sulfur centers are also possible, leading to the formation of thioesters. These reactions typically involve the use of acylating agents such as acid chlorides or anhydrides.
Oxidation and Reduction Pathways of Thione Groups
The thione groups are susceptible to oxidation. Oxidation is a significant chemical degradation pathway for molecules containing sulfur, such as methionine and cysteine residues in proteins. nih.gov Oxidative modification can be influenced by factors like pH, temperature, and the presence of metal ions. nih.gov The oxidation of tripeptides containing glycine (B1666218) has been shown to release free amino acids, with glycine being preferentially released when located at the C-terminal position. nih.gov
Conversely, the dithione groups can undergo reduction. However, detailed studies on the specific reduction pathways for this compound are not extensively documented in the provided search results.
Reactions Involving the Amino Group at C-5
The amino group at the C-5 position is a key site for a variety of chemical modifications, including condensation, amidation, and diazotization reactions.
Condensation Reactions and Schiff Base Formation
The amino group of pyrimidine (B1678525) derivatives readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.govresearchgate.net For instance, 5-aminouracil (B160950) can react with 2,6-diformyl-4-methylphenol in a 2:1 condensation to yield a Schiff base. nih.gov Similarly, pyrimidine derivatives can react with various aldehydes to form novel Schiff bases. researchgate.net The formation of these imine compounds can sometimes precede other reactions like alkylation. nih.gov
The stability of the resulting Schiff bases can be influenced by their structure. For example, imines formed with 2-formyl phenylboronic acid and various amines, including amino sugars, are stabilized by a zwitterionic structure containing a protonated imine group and an anionic borate (B1201080) group. rsc.org
Table 1: Examples of Condensation Reactions and Schiff Base Formation
| Reactants | Product Type | Reference |
| 5-Aminouracil and 2,6-diformyl-4-methylphenol | Schiff base | nih.gov |
| Pyrimidine derivatives and various aldehydes | Schiff bases | researchgate.net |
| 5,6-Diaminouracil derivatives and α-bromoacetophenones | Imine intermediates | nih.gov |
| 2-Formyl phenylboronic acid and various amines | Zwitterionic imines | rsc.org |
Amidation and Diazotization Reactions
Amidation of the C-5 amino group can be achieved through reaction with acylating agents. This is a common reaction for primary amines. For instance, the acylation of aminopyrimidines is a known synthetic route. researchgate.net
Diazotization of the amino group is another important transformation. This reaction involves treating the amino group with a source of nitrous acid, typically generated from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. researchgate.net These diazonium salts are versatile intermediates that can be used in subsequent coupling reactions to form azo compounds. For example, diazotized 2-amino-5-thiol-1,3,4-thiadiazole can react with activated aromatic compounds to produce various azo dyes. researchgate.net Similarly, diazotization of aromatic primary amines and subsequent coupling with components like 6-aminouracil (B15529) can yield monoazo dyes. asianpubs.org
Ring Modification and Cycloaddition Reactions of the Pyrimidine Core
The pyrimidine ring itself can undergo modification and participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems.
One common strategy for ring modification involves the synthesis of pyrimidinones (B12756618) from chalcones. Chalcones can be reacted with urea (B33335) or thiourea (B124793) to form oxopyrimidines or thioxopyrimidines, respectively. researchgate.net These can then be further functionalized.
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are a powerful tool for constructing new rings. Pyrimidine derivatives can act as dienophiles in these reactions. For example, 5-methylidene-hydantoins and their thio-analogs undergo [4+2] cycloaddition with various dienes to form spiro-compounds. mdpi.com These reactions can be catalyzed by Lewis acids. mdpi.com Another example is the [3+2] cycloaddition reaction of pyrimidinones containing alkyne functions with azides to form 1,2,3-triazoles. nih.gov
Furthermore, intramolecular cyclization can lead to the formation of fused ring systems. For instance, the reaction of 5,6-diaminouracil derivatives with α-bromoacetophenones can, under certain conditions, lead to cyclocondensation to form pteridine (B1203161) derivatives. nih.gov Similarly, the reaction of 4,5-diaminopyrimidine-2-thione with orthoester-anhydride mixtures can yield purine-2-thiones. rsc.org
Synthesis of Novel Heterocyclic Derivatives and Fused Ring Systems from this compound Precursors
The strategic location of amino and thioamide functionalities renders this compound a versatile precursor for the synthesis of a diverse array of novel heterocyclic derivatives and fused ring systems. Its ability to react with a wide range of electrophilic and nucleophilic reagents has been extensively explored to construct various biologically significant scaffolds.
Pyrimido-Fused Heterocycles
The inherent reactivity of this compound and its analogs, such as 6-aminothiouracil, makes them ideal starting materials for the synthesis of pyrimido-fused heterocycles. These fused systems, including pyrimido[4,5-d]pyrimidines, are of significant interest due to their wide-ranging biological activities, such as anticancer, antiviral, and antimicrobial properties. researchgate.net
The construction of the pyrimido[4,5-d]pyrimidine (B13093195) scaffold often involves the reaction of the 6-aminouracil moiety with various carbon and nitrogen-containing electrophiles. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and formaldehyde (B43269) or aromatic aldehydes can lead to the formation of the pyrimido[4,5-d]pyrimidin-2,4-dione ring system. researchgate.net Another approach involves the condensation of 6-aminothiouracil with formyl cyclic ketones, which results in the formation of 1-thioxo-1,2,8,9-tetrahydro-cycloalkyl-pyrimido-pyrimidinones. nih.gov
Furthermore, multi-component reactions have been employed to synthesize these fused systems efficiently. For example, the reaction of 1,3-disubstituted-pyrimidine-2,4,6(1H,3H)-triones with 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbaldehyde in pyridine (B92270) has been shown to produce tetra-substituted pyrimido[4,5-d]pyrimidines. nih.gov The versatility of these synthetic strategies allows for the introduction of various substituents onto the pyrimido[4,5-d]pyrimidine core, enabling the exploration of structure-activity relationships for different biological targets.
Some examples of pyrimido-fused heterocycles synthesized from 6-aminouracil derivatives are presented in the table below.
| Starting Material | Reagent(s) | Fused Heterocycle | Reference |
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Primary aromatic amines, Formaldehyde | Pyrimido[4,5-d]pyrimidin-2,4-dione | researchgate.net |
| 6-Aminothiouracil | Sodium salts of formyl cyclic ketones | 1-Thioxo-1,2,8,9-tetrahydro-cycloalkyl-pyrimido-pyrimidinone | nih.gov |
| 6-Alkylamino-3-methyluracil | Vilsmeier reagent, 6-Chloro-3-methyluracil | Pyrimido[4,5-d]pyrimidine-tetraone | nih.gov |
| 5,6-Diaminouracil derivatives | α-Bromoacetophenones | 6-Amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-dione | nih.gov |
Thienopyrimidine Analogues
Thienopyrimidine derivatives represent a significant class of fused heterocycles with a broad spectrum of pharmacological activities. nih.govencyclopedia.pub The synthesis of thieno[2,3-d]pyrimidines, a prominent isomer of this family, often commences from appropriately substituted 2-aminothiophenes, which can be prepared through the Gewald reaction. umich.eduwikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. wikipedia.org
Once the 2-aminothiophene precursor is obtained, the pyrimidine ring can be constructed through various cyclization strategies. A common method involves the reaction of a 2-amino-3-cyanothiophene with formic acid or formamide (B127407) to yield the corresponding thieno[2,3-d]pyrimidin-4-one or 4-aminothieno[2,3-d]pyrimidine, respectively. nih.govnih.gov For instance, the reaction of 2-amino-3,5-dicyanothiophene with formamide under reflux conditions affords 4-aminothieno[2,3-d]pyrimidine. nih.gov
Alternatively, 2-amino-3-ethoxycarbonylthiophenes can be utilized. nih.govmdpi.com Cyclocondensation of these esters with potassium thiocyanate (B1210189) in an acidic medium leads to the formation of 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. nih.gov Furthermore, reaction with isothiocyanates followed by cyclization can yield a variety of N-substituted thienopyrimidine derivatives. nih.gov The Dimroth rearrangement offers another route to thieno[2,3-d]pyrimidines, particularly for the synthesis of N-aryl derivatives. scielo.br
The versatility of these synthetic methods allows for the introduction of diverse substituents on both the thiophene (B33073) and pyrimidine rings, facilitating the development of new thienopyrimidine analogues with tailored biological properties.
A summary of synthetic routes to key thienopyrimidine intermediates is provided in the table below.
| Starting Thiophene | Reagent(s) | Intermediate/Product | Reference |
| 2-Amino-3-cyanothiophene | Formamide | 4-Aminothieno[2,3-d]pyrimidine | nih.govnih.gov |
| 2-Amino-3-ethoxycarbonylthiophene | Potassium thiocyanate, HCl | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one | nih.gov |
| 2-Amino-3-ethoxycarbonylthiophene | Isothiocyanates, KOH | 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones | nih.gov |
| 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Anilines | N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines | scielo.br |
Other Heterocyclic Annulations
The reactivity of this compound extends to the synthesis of other important fused heterocyclic systems, notably thiazolo[4,5-d]pyrimidines. These compounds are recognized for their diverse biological activities. nih.govnih.gov The synthesis of the thiazolo[4,5-d]pyrimidine (B1250722) core often starts from a substituted 4-aminothiazole derivative, which can be prepared via the Gewald reaction. nih.gov
For example, the reaction of substituted phenyl isothiocyanate with cyanoacetamide and sulfur leads to the formation of 4-amino-3-aryl-2-thioxo-2,3-dihydrothiazole-5-carboxamide derivatives. nih.gov These intermediates can then undergo ring closure reactions to form the thiazolo[4,5-d]pyrimidine system. One common method involves reaction with acetic anhydride at reflux to yield 3-aryl-5-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-ones. nih.gov Further chemical transformations can be carried out to introduce various substituents and generate a library of thiazolo[4,5-d]pyrimidine derivatives. nih.govnih.gov
Another important heterocyclic annulation involves the reaction with carbon disulfide. The reaction of aminic compounds with carbon disulfide is a well-established method for the synthesis of dithiocarbamates, which can serve as precursors for various sulfur-containing heterocycles. rsc.org For instance, the reaction of 1-amino-3-chloropropan-2-ol (B1208272) derivatives with carbon disulfide in the presence of a base like triethylamine (B128534) can lead to the formation of six-membered cyclic dithiocarbamates. rsc.org While the direct reaction of this compound with carbon disulfide is not extensively detailed in the provided context, the general reactivity of amino groups with carbon disulfide suggests the potential for forming fused thiadiazine or related heterocyclic systems.
The table below summarizes the synthesis of precursors for other heterocyclic annulations.
| Starting Material | Reagent(s) | Resulting Heterocycle/Intermediate | Reference |
| Substituted phenyl isothiocyanate, Cyanoacetamide, Sulfur | - | 4-Amino-3-aryl-2-thioxo-2,3-dihydrothiazole-5-carboxamide | nih.gov |
| 4-Amino-3-aryl-2-thioxo-2,3-dihydrothiazole-5-carboxamide | Acetic anhydride | 3-Aryl-5-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one | nih.gov |
| 1-Amino-3-chloropropan-2-ol derivatives | Carbon disulfide, Triethylamine | Six-membered cyclic dithiocarbamates | rsc.org |
Coordination Chemistry and Metal Complex Formation with 5 Amino 1h Pyrimidine 2,4 Dithione
Ligand Properties of 5-Amino-1H-pyrimidine-2,4-dithione
The unique structural arrangement of this compound, featuring multiple potential donor atoms, suggests it could be a versatile ligand for a variety of metal ions.
Potential Coordination Sites (Nitrogen, Sulfur)
The ligand possesses several potential coordination sites, primarily the nitrogen and sulfur atoms. The exocyclic amino group (-NH₂) at the 5-position presents a nitrogen donor. The pyrimidine (B1678525) ring itself contains two nitrogen atoms, and the two thione (C=S) groups at the 2- and 4-positions each offer a sulfur donor. The deprotonation of the N-H protons in the pyrimidine ring could also lead to coordination through the ring nitrogens.
Based on studies of related aminothiopyrimidine ligands, it is plausible that this compound could act as a multidentate ligand. The coordination could occur through:
A nitrogen atom of the amino group and a sulfur atom of an adjacent thione group.
The two sulfur atoms of the thione groups.
A combination of ring nitrogen and sulfur atoms.
The exact coordination mode would likely depend on factors such as the nature of the metal ion, the reaction conditions, and the solvent used.
Chelating Abilities and Ligand Flexibility
The geometry of this compound allows for the formation of stable chelate rings with metal ions. For instance, simultaneous coordination of the 5-amino group's nitrogen and the sulfur of the C4-thione group would result in a five-membered chelate ring, a common and stable arrangement in coordination chemistry. The potential for the ligand to adopt different tautomeric forms (thione vs. thiol) could also influence its flexibility and coordination behavior, allowing for various binding modes.
Synthesis and Characterization of Metal Complexes of this compound
While no specific synthetic procedures for metal complexes of this compound are documented, general methods for synthesizing metal complexes with similar pyrimidine-based ligands can be extrapolated.
Transition Metal Complexes
The synthesis of transition metal complexes would likely involve the reaction of a suitable salt of the desired transition metal (e.g., chlorides, nitrates, acetates of copper, nickel, cobalt, zinc, etc.) with the ligand in an appropriate solvent. The reaction may require heating or refluxing to facilitate complex formation. The resulting complexes would be characterized by techniques such as elemental analysis, infrared (IR) and UV-Vis spectroscopy, and magnetic susceptibility measurements to determine their composition and the coordination environment of the metal ion.
Main Group Metal Complexes
Similarly, complexes with main group metals (e.g., tin, lead, antimony) could potentially be synthesized by reacting the ligand with a main group metal halide or other suitable precursor. The characterization of these complexes would follow similar analytical pathways as for transition metal complexes, with NMR spectroscopy being a particularly useful tool for elucidating the structure of diamagnetic main group metal complexes.
Structural Analysis of Metal-5-Amino-1H-pyrimidine-2,4-dithione Complexes
The definitive determination of the structure of any new metal complex relies heavily on single-crystal X-ray diffraction analysis. In the absence of such data for complexes of this compound, we can only propose potential structures based on the coordination behavior of analogous ligands.
It is anticipated that the ligand could form mononuclear complexes, where a single metal ion is coordinated to one or more ligand molecules. Depending on the metal-to-ligand ratio and the coordination preferences of the metal, polynuclear or coordination polymer structures could also be envisaged, with the ligand bridging between multiple metal centers. The flexible nature of the ligand and its multiple donor sites could lead to a rich variety of structural motifs.
Advanced Applications and Mechanistic Studies of 5 Amino 1h Pyrimidine 2,4 Dithione
Catalytic Applications of 5-Amino-1H-pyrimidine-2,4-dithione and its Metal Complexes
The unique structural features of this compound, particularly its multiple donor sites (amino nitrogen and thiocarbonyl sulfur atoms), make it an excellent ligand for coordinating with metal ions. This has led to the exploration of its metal complexes in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. Metal complexes of pyrimidine-2-thione derivatives have been shown to be effective catalysts for various organic transformations. For instance, copper(I) complexes with related 5-phenylpyrimidine-2-thiolate ligands have demonstrated high photocatalytic activity in the aerobic oxidative hydroxylation of arylboronic acids to phenols under visible light. rsc.org These reactions proceed in solution, with the catalyst dissolved in the reaction medium. The mechanism often involves the metal center facilitating electron transfer processes, with the pyrimidine-based ligand stabilizing the complex and modulating its redox potential. While direct studies on this compound are less common, the principles derived from similar structures suggest its potential in this domain. Organocatalysis, where an organic molecule acts as the catalyst, is another area of relevance; pyrimidine (B1678525) derivatives can be employed in reactions like the Biginelli-type synthesis of heterocyclic compounds. nih.gov
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. This approach offers significant advantages, such as easy separation and reusability of the catalyst. Metal complexes of pyrimidine-thiolates have been immobilized on solid supports or used as building blocks for coordination polymers, creating robust heterogeneous catalysts. For example, a two-dimensional copper(I) polymer, [Cu6I2(μ4-I)2(μ4-5-phpymt)2]n, built with 5-phenylpyrimidine-2-thiol ligands, has been shown to be a reusable catalyst for the hydroxylation of arylboronic acids. rsc.org Similarly, iron-based nanoparticles functionalized with pyrimidine-dione derivatives have been used as heterogeneous catalysts in one-pot multicomponent reactions for synthesizing other complex heterocyclic scaffolds. nih.gov The use of N-sulfonic acid pyridinium-4-carboxylic acid chloride as a reusable, heterogeneous catalyst for preparing pyridodipyrimidine-dithione analogs highlights the utility of modified pyridine (B92270) and pyrimidine structures in green chemistry protocols. nih.gov The development of such catalyst systems, which can be easily recovered and reused without significant loss of activity, is a key focus in sustainable chemistry. rsc.orgnih.gov
Exploratory Biological Activity Mechanisms (Strictly In Vitro and Mechanistic Focus)
The structural similarity of the pyrimidine core to nucleobases found in DNA and RNA has prompted extensive investigation into the biological activities of its derivatives. nih.gov The focus here is on the molecular mechanisms underlying these activities, as elucidated through in vitro studies.
Enzyme Inhibition Mechanism Investigations
Derivatives of the pyrimidine-2,4-dione scaffold have been identified as potent inhibitors of various enzymes critical to cell function and disease progression. The mechanism of inhibition often involves the pyrimidine derivative acting as a competitive inhibitor, binding to the enzyme's active site and preventing the natural substrate from binding.
Kinase Inhibition : Novel 5-arylethylidene-amino-2-thiopyrimidine-4-ones, which share a core structure with this compound, have been designed as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.gov Molecular docking studies revealed that these compounds fit into the binding sites of BRD4 and PLK1. For example, one active compound forms a hydrogen bond with the key amino acid Cys136 and establishes hydrophobic interactions with Asn140, Tyr97, and Pro82 within the BRD4 active site. nih.gov This mode of binding mimics that of known inhibitors, leading to the disruption of essential cell cycle processes and inducing apoptosis in cancer cells. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition : Pyrimidine derivatives are known to inhibit DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids. medwinpublishers.com Trimethoprim, a well-known antibacterial agent, is a 2,4-diaminopyrimidine (B92962) derivative that binds to bacterial DHFR with an affinity approximately 105 times greater than its affinity for the vertebrate enzyme, demonstrating high selectivity. medwinpublishers.com
Inducible Nitric Oxide Synthase (iNOS) Inhibition : A series of compounds based on a 5-nitropyrimidine-2,4-dione structure were evaluated for their ability to inhibit iNOS. nih.gov The most potent compound was found to inhibit iNOS activity with an IC50 value of 6.2 μM. Docking studies confirmed that the inhibitor binds effectively to the active site of the enzyme. nih.gov
| Compound Class | Target Enzyme | Key Mechanistic Finding | Reference |
|---|---|---|---|
| 5-arylethylidene-amino-2-thiopyrimidine-4-ones | BRD4 / PLK1 | Forms H-bond with Cys136 and hydrophobic interactions with Asn140, Tyr97, and Pro82 in BRD4. | nih.gov |
| 2,4-Diaminopyrimidines (e.g., Trimethoprim) | Dihydrofolate Reductase (DHFR) | Binds to bacterial DHFR with 105-fold higher affinity than to vertebrate DHFR. | medwinpublishers.com |
| 5-nitropyrimidine-2,4-dione analogues | Inducible Nitric Oxide Synthase (iNOS) | Docking studies confirm binding to the iNOS active site; IC50 of 6.2 μM. | nih.gov |
Receptor Binding Mechanism Studies
The interaction of pyrimidine derivatives with cellular receptors is a key area of mechanistic study. These interactions can trigger or block signaling pathways, leading to various physiological effects.
Receptor Activation : While direct receptor binding studies for this compound are not widely reported, research on analogous D-amino acid peptides provides a model for such investigations. D-analogs of therapeutic peptides have been designed to activate receptors like the GLP1 and PTH1 receptors with efficacy comparable to their natural L-amino acid counterparts. nih.gov This involves creating a molecule that fits the three-dimensional configuration of the receptor's binding pocket. nih.gov
Molecular Docking : Computational docking studies are frequently used to predict and analyze receptor binding. For instance, docking has been used to study how pyrimidine-quinolone hybrids bind to human lactate (B86563) dehydrogenase A (hLDHA), showing that specific substitutions and linkers are crucial for establishing interactions with key residues like Arg168 and Asn137. nih.gov
Molecular Target Interaction Analysis
Beyond specific enzymes and receptors, pyrimidine derivatives interact with other fundamental molecular targets, most notably nucleic acids.
DNA Intercalation and Modification : The planar structure of the pyrimidine ring allows it to intercalate between the base pairs of DNA, potentially disrupting replication and transcription. Furthermore, derivatives like 5-hydroxymethylcytosine, an oxidized form of 5-methylcytosine, act as epigenetic marks. nih.gov These modified bases can regulate gene expression by influencing the binding of proteins to DNA or by facilitating DNA demethylation pathways. nih.gov
Protein Interactions : The functional groups on the pyrimidine ring, such as the amino and thione groups of this compound, can form hydrogen bonds and other non-covalent interactions with proteins. nih.gov These interactions are fundamental to their role as enzyme inhibitors and modulators of protein function. For example, studies on 7-amino-oxazolo[5,4-d]pyrimidines, which are structurally related to purine (B94841) analogs, show they can inhibit the growth of tumor cell lines by altering the expression of signaling proteins, likely through direct interaction with key components of apoptosis pathways. mdpi.comresearchgate.net
Cellular Pathway Modulation Studies (In Vitro)
While direct studies on this compound are limited, research on closely related pyrimidine-thione derivatives provides significant insights into their potential for modulating cellular pathways, particularly in the context of cancer. Studies have focused on pyrimidine-2-thione moieties, which share a key structural feature with the target compound.
One study investigated a series of pyrimidine-2-thione derivatives for their antineoplastic activity against breast cancer cells. nih.govbohrium.com A lead compound from this series, designated as 5a, demonstrated potent activity by targeting and inhibiting key signaling cascades. nih.govbohrium.com In vitro evaluation showed that this compound induced apoptosis in multiple cancer cell lines, with a particularly strong effect on the MCF-7 breast cancer cell line. nih.govbohrium.com
The mechanism of action was linked to the inhibition of the RAS/PI3K/Akt/JNK signaling pathways. nih.gov Treatment with the compound led to a decrease in the expression of phosphorylated RAS and JNK proteins, as well as the downregulation of PI3K/Akt genes. nih.gov Concurrently, it caused an upregulation of the p53 tumor suppressor protein and the p21 gene, which is involved in cell cycle arrest. nih.gov These molecular changes resulted in the arrest of the cell cycle at the sub-G0/G1 phase, ultimately leading to programmed cell death. bohrium.com
These findings suggest that pyrimidine-thione scaffolds, such as that in this compound, are promising for the development of targeted anticancer agents. The presence of the amino group and the second thione group in this compound could further influence its biological activity and pathway modulation capabilities.
| Cancer Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 2.617 ± 1.6 | Induction of apoptosis, cell cycle arrest at sub-G0/G1 |
Materials Science Applications
The unique electronic structure conferred by the two sulfur atoms in this compound makes it a molecule of interest for materials science, from electronics to advanced polymers.
Organic Electronic and Optoelectronic Materials
The substitution of oxygen with sulfur in pyrimidine bases, creating "thiobases" like 2,4-dithiopyrimidine, significantly alters their electronic properties, making them valuable for optoelectronics. The heavier sulfur atoms enhance spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state to the triplet state. This property is crucial for applications such as photosensitizers in photodynamic therapy and for the development of phosphorescent organic light-emitting diodes (OLEDs).
Theoretical studies on 2,4-dithiopyrimidine derivatives have explored their absorption and emission characteristics. mdpi.com These computational analyses help predict the behavior of such molecules upon light absorption. The replacement of carbonyl groups with thiocarbonyl groups leads to a red-shift in the absorption spectrum, allowing the molecule to absorb lower-energy light. mdpi.com The efficient population of the triplet state in dithiopyrimidines makes them promising candidates as heavy-atom-free photosensitizers. mdpi.com
| Property | Excited State | Energy (eV) | Wavelength (nm) | Oscillator Strength |
|---|---|---|---|---|
| Absorption | S₁ (nπ) | 3.21 | 386 | 0.000 |
| Absorption | S₂ (ππ) | 3.71 | 334 | 0.211 |
| Fluorescence | S₁ → S₀ | 2.78 | 446 | - |
| Phosphorescence | T₁ → S₀ | 2.45 | 506 | - |
Polymeric Materials and Cross-linking Agents
The structure of this compound, with its reactive amino and thiol/thione groups, presents opportunities for its use as a monomer in polymerization or as a cross-linking agent. Thiouracil and its derivatives have been incorporated into polymer backbones to create functional materials. bohrium.commdpi.com These nucleobase-containing polymers can exhibit self-assembly properties through hydrogen bonding, similar to DNA. bohrium.com
The thiol groups are particularly interesting for creating redox-active polymers. For instance, poly(2,4-dithiopyrimidine) has been studied in the context of materials for electrochemical energy storage, where the disulfide/thiol redox couple provides the basis for charge storage. uchicago.edu Furthermore, the ability of thiouracil derivatives to coordinate with metal ions has led to the formation of coordination polymers. mdpi.compreprints.orgencyclopedia.pub In these materials, the pyrimidine derivative acts as a bridging ligand, linking metal centers into extended polymeric networks with potentially interesting magnetic or catalytic properties. mdpi.compreprints.org
There is also evidence that dithiopyrimidines can act as cross-linking agents. In biological contexts, intermediates of melanin (B1238610) synthesis are known to be cross-linking reagents that stabilize cell walls. researchgate.net Dithiopyrimidine has been shown to inhibit this process, suggesting its interaction with and potential to modify polymeric biological structures. researchgate.net
Sensing and Analytical Chemistry Applications
The thiol groups and the aromatic, nitrogen-containing ring of this compound make it an excellent candidate for applications in chemical sensing.
Chemo-sensing of Ions and Molecules
The soft nature of the sulfur atoms in the thione/thiol groups provides a high affinity for soft metal ions, such as mercury(II), lead(II), and copper(II). This makes thiopyrimidine derivatives effective recognition elements in chemosensors. A closely related compound, 4,5-diamino-2-thiouracil, has been used to cap gold nanoparticles, creating a dual-mode colorimetric and photothermal sensor for uric acid. nih.gov The presence of uric acid induces aggregation of the nanoparticles, leading to a quantifiable color change. nih.gov
Derivatives like 5-methyl-2-thiouracil (B189611) have been integrated into electrochemical sensors for the highly selective detection of mercury(II) ions. researchgate.netacs.org The strong and specific binding between the thiouracil moiety and mercury ions is the basis for this selectivity. Similarly, Schiff bases derived from 5,6-diaminouracil (B14702) have been employed as colorimetric chemosensors for detecting ions like Cu(II) and Fe(III). uobaghdad.edu.iq The amino group on this compound could be similarly functionalized to create highly specific sensors.
Electrochemical Sensing
The strong affinity of sulfur for gold surfaces makes thiopyrimidines ideal for modifying gold electrodes to create sensitive and selective electrochemical sensors. Thiouracil derivatives have been immobilized on gold nanoparticles (AuNPs), often in combination with materials like reduced graphene oxide (rGO), to enhance sensor performance. nih.govresearchgate.netcapes.gov.br
For example, an electrode modified with 5-methyl-2-thiouracil, graphene oxide, and AuNPs was developed for the voltammetric detection of Hg(II). researchgate.net This composite material provides a large surface area and exploits the specific binding between the thiouracil and mercury, leading to a highly sensitive response. researchgate.net Another sensor using 4,5-diamino-2-thiouracil-capped AuNPs was developed for determining uric acid levels, achieving a limit of detection of 6.6 μM. nih.gov The pyrimidine ring itself is electrochemically active, and its oxidation or reduction can be monitored. The modification of a glassy carbon electrode with gold nanoparticles has been shown to significantly enhance the oxidation signal of analytes, a principle that is broadly applicable to sensors using thiopyrimidine derivatives. pjbt.org
| Derivative | Analyte | Platform | Detection Limit | Reference |
|---|---|---|---|---|
| 4,5-diamino-2-thiouracil | Uric Acid | DT-capped AuNPs | 6.6 μM | nih.gov |
| 5-methyl-2-thiouracil | Mercury(II) | MTU/GO/AuNPs on ITO electrode | Not specified | researchgate.netacs.org |
| Thymine (related nucleobase) | Mercury(II) | T-AuNPs/rGO | 10 ng/L | capes.gov.br |
Supramolecular Chemistry and Self-Assembly of this compound Analogues
The field of supramolecular chemistry investigates the organization of molecules into well-defined, functional structures through non-covalent interactions. Analogues of this compound are of particular interest in this domain due to the presence of multiple hydrogen bond donors and acceptors, as well as potential metal coordination sites. These features facilitate the formation of complex, self-assembled architectures.
The fundamental principles of molecular recognition, driven by hydrogen bonding, metal coordination, and other non-covalent forces, govern the self-assembly of these pyrimidine dithione derivatives. The amino group at the 5-position, along with the thioamide moieties, provides a rich landscape for directed and specific intermolecular interactions.
Hydrogen Bonding and Network Formation
The molecular structure of this compound analogues, characterized by N-H and C=S groups, allows for a variety of hydrogen bonding motifs. The amino group and the pyrimidine ring nitrogens can act as both hydrogen bond donors and acceptors, leading to the formation of one-dimensional tapes, two-dimensional sheets, and more complex three-dimensional networks. The thione groups also play a crucial role in these interactions.
The self-assembly of related pyrimidine derivatives, such as purine and pyrimidine bases, has been observed to form two-dimensional monolayers at solid-liquid interfaces. nih.gov This spontaneous organization is a testament to the power of hydrogen bonding in directing the formation of ordered structures. nih.gov The specific arrangement of functional groups in this compound analogues can be expected to lead to predictable and stable hydrogen-bonded networks.
| Interaction Type | Donor | Acceptor | Resulting Structure |
| N-H···S | Amino Group (N-H) | Thione (S) | 1D Chains, 2D Sheets |
| N-H···N | Amino Group (N-H) | Pyrimidine Ring (N) | Inter-molecular linkage |
| N-H···O | Amino Group (N-H) | External molecule (e.g., solvent) | Solvated structures |
Metal Coordination and Complex Formation
The nitrogen and sulfur atoms in this compound analogues serve as excellent ligands for coordination with metal ions. This interaction can lead to the formation of discrete metal complexes or extended coordination polymers. The ability of pyrimidine-2-thione derivatives to act as bidentate chelating agents has been demonstrated in the formation of various metal complexes. nih.govscispace.com For instance, the related compound 4,6-diamino-5-hydroxy-pyrimidine-2-thione forms complexes with metals where it acts as a bidentate chelate, coordinating through a deprotonated hydroxyl oxygen and an amino nitrogen. nih.govscispace.comresearchgate.net
In the case of this compound analogues, coordination could occur through the amino nitrogen and one of the thione sulfur atoms, or potentially through the pyrimidine ring nitrogens. The geometry of the resulting metal complexes, which can range from square planar to octahedral, is influenced by the metal ion and the specific coordination mode of the ligand. nih.govscispace.com The study of such metal complexes is crucial for the development of new materials with interesting magnetic, sorptive, or catalytic properties. scispace.com
| Metal Ion | Coordination Site 1 | Coordination Site 2 | Potential Geometry |
| Pd(II) | Amino (N) | Thione (S) | Square Planar |
| Ru(III) | Pyrimidine (N) | Thione (S) | Octahedral |
| Cu(II) | Amino (N) | Thione (S) | Distorted Octahedral |
Formation of Higher-Order Structures
The combination of hydrogen bonding and metal coordination can lead to the hierarchical self-assembly of this compound analogues into more complex supramolecular structures. For example, the formation of self-assembled monolayers (SAMs) on surfaces like gold is a well-documented phenomenon for thiol-containing organic molecules. mdpi.comnih.govrsc.org Pyrimidine-thiol derivatives can form ordered SAMs on gold surfaces, with the structure of these monolayers being influenced by factors such as pH and solution concentration. mdpi.com
The potential for this compound analogues to form such organized structures opens up possibilities for their application in molecular electronics and sensor technology. The ability to control the assembly and orientation of molecules on a surface is a key goal in nanotechnology. Furthermore, the complex self-assembly of related pyrimidine nucleosides into flower-shaped superstructures highlights the potential for forming intricate and aesthetically complex architectures from simple building blocks. nih.gov
Future Directions and Emerging Research Perspectives for 5 Amino 1h Pyrimidine 2,4 Dithione
Development of Novel and Sustainable Synthetic Routes
The historical synthesis of pyrimidines often involved harsh chemicals, significant energy consumption, and hazardous solvents. powertechjournal.com The future of synthesizing 5-amino-1H-pyrimidine-2,4-dithione and its analogues lies in the adoption of green and sustainable chemistry principles. powertechjournal.comnih.gov Research is increasingly focused on multicomponent reactions (MCRs), which allow the assembly of complex molecules like pyrimidines from three or more starting materials in a single step, enhancing efficiency and reducing waste. bohrium.comorganic-chemistry.org
Key emerging strategies applicable to pyrimidine (B1678525) dithione synthesis include:
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve product yields for heterocyclic compounds. researchgate.netnih.gov
Novel Catalytic Systems: The development of reusable, heterogeneous, and metal-free catalysts is a significant trend. powertechjournal.com For instance, iridium-pincer complexes have been used for the sustainable multicomponent synthesis of pyrimidines from alcohols, liberating only hydrogen and water as byproducts. organic-chemistry.org Similarly, nano-catalysts like nano ZnO are being employed for their stability, high reactivity, and ease of separation. researchgate.netnih.gov
Green Solvents and Solvent-Free Reactions: The use of environmentally benign solvents like water or conducting reactions under solvent-free conditions minimizes environmental impact. nih.govresearchgate.net Magnetized deionized water has been explored as a green solvent for catalyst-free pyrimidine synthesis, offering clean, low-cost, and high-yield procedures. researchgate.net
These sustainable approaches promise not only to be more environmentally friendly but also to provide access to novel derivatives of this compound that are difficult to obtain through traditional methods. bohrium.com
Table 1: Emerging Sustainable Synthesis Methodologies for Pyrimidine Derivatives
| Methodology | Key Features | Potential Advantages for Pyrimidine Dithione Synthesis | References |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot synthesis. | Increased efficiency, reduced waste, rapid generation of diverse molecular libraries. | bohrium.com, organic-chemistry.org |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Shorter reaction times, higher yields, improved purity of products. | researchgate.net, nih.gov |
| Iridium-Catalyzed Synthesis | Employs PN5P-Ir-pincer complexes to build the pyrimidine core from alcohols. | High regioselectivity, use of biomass-derivable feedstocks, liberates only H₂ and H₂O. | organic-chemistry.org |
| Catalyst-Free Synthesis in Green Solvents | Utilizes eco-friendly solvents like magnetized deionized water without a catalyst. | Simplicity, low cost, environmentally clean, easy workup. | researchgate.net |
| Nano-Catalysis | Uses catalysts like nano ZnO. | High surface area for improved reactivity, catalyst reusability, stable under various conditions. | researchgate.net, nih.gov |
Advanced Computational Modeling for Structure-Reactivity Prediction
As the synthesis of diverse pyrimidine libraries becomes more accessible, advanced computational tools are essential to guide experimental efforts and accelerate discovery. powertechjournal.com For a molecule like this compound, computational modeling can provide profound insights into its electronic structure, reactivity, and potential biological interactions, preemptively identifying the most promising derivatives for synthesis.
Future research in this area will likely involve:
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, electronic properties, and spectroscopic signatures. This information helps in understanding its fundamental chemical behavior and verifying its structure. nih.gov For instance, modeling can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new functionalization reactions.
Molecular Docking Studies: To explore potential therapeutic applications, molecular docking simulates the interaction of this compound and its virtual derivatives with the binding sites of biological targets like enzymes or receptors. This approach has been successfully used to identify novel pyrimidine-based inhibitors for targets in cancer therapy. nih.govnih.gov
AI-Assisted Reaction Design: Emerging artificial intelligence platforms can analyze vast datasets of chemical reactions to predict optimal reaction conditions and outcomes, potentially revolutionizing how new synthetic routes for pyrimidine dithiones are designed and optimized. powertechjournal.com
By integrating these computational methods, researchers can adopt a "design-first" approach, saving significant time and resources compared to traditional trial-and-error synthesis and screening.
Table 2: Computational Approaches for Pyrimidine Dithione Research
| Computational Method | Application | Research Goal | References |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals, and reactivity indices. | Predict reaction outcomes, understand structure-property relationships, and confirm experimental data. | nih.gov |
| Molecular Docking | Simulation of ligand-protein binding interactions. | Identify potential biological targets, predict binding affinity, and guide the design of new therapeutic agents. | nih.gov, nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling to correlate chemical structure with biological activity. | Predict the activity of unsynthesized compounds and optimize lead structures. | nih.gov |
| AI-Assisted Synthesis Planning | Machine learning algorithms to predict reaction pathways and conditions. | Accelerate the discovery of novel and efficient synthetic routes. | powertechjournal.com |
Exploration of New Application Domains Beyond Current Scopes
While the specific applications of this compound are not yet widely established, the broader class of pyrimidine thiones and aminopyrimidines serves as a rich source of inspiration for future investigations. growingscience.comresearchgate.net The unique combination of an amino group (a hydrogen bond donor) and two thione groups (hydrogen bond acceptors and potential metal chelators) suggests a wide range of possibilities.
Promising areas for future application-oriented research include:
Antimicrobial and Antiviral Agents: Thienopyrimidine derivatives, which are structurally related to pyrimidine dithiones, have shown potential as antibacterial and antiviral agents, including against HIV-1. nih.gov The sulfur atoms in the dithione moiety could be crucial for interacting with metalloenzymes in pathogens.
Anticancer Therapeutics: Pyrimidine analogues are foundational in chemotherapy. nih.gov Novel pyrimidine derivatives are continuously being investigated as inhibitors of key proteins involved in cancer progression, such as kinases and bromodomains (BRD4). nih.gov The this compound scaffold could serve as a novel backbone for designing targeted anticancer agents.
Materials Science: The ability of thione groups to coordinate with metal ions suggests potential applications in designing sensors, catalysts, or functional polymers. The hydrogen bonding capabilities of the molecule could also be exploited in the development of supramolecular materials.
The key to unlocking these applications will be systematic screening and derivatization guided by the computational models discussed previously.
Challenges and Opportunities in the Field of Pyrimidine Dithione Chemistry
Despite the promising future, the field of pyrimidine dithione chemistry faces several challenges that also represent significant opportunities for innovation.
Challenge: Regioselectivity and Functionalization: Controlling the position of substituents on the pyrimidine ring during synthesis can be difficult. Developing highly regioselective reactions is crucial for creating specific, well-defined derivatives of this compound. organic-chemistry.org
Opportunity: The development of novel protecting group strategies and site-selective catalysts could provide precise control over functionalization, enabling the synthesis of complex and highly tailored molecules. nih.gov
Challenge: Thione Group Reactivity: The thione (C=S) groups are highly reactive and can undergo various transformations, such as oxidation or conversion to thiol tautomers, which can complicate synthesis and storage. researchgate.net
Opportunity: This reactivity can be harnessed for further synthetic modifications. For example, the thione groups are excellent handles for S-alkylation, allowing for the attachment of various side chains to modulate the molecule's properties and biological activity. nih.govresearchgate.net
Challenge: Scalability of Green Methodologies: While many green synthesis methods show great promise in the laboratory, scaling them up for industrial production can be difficult and costly. powertechjournal.com
Opportunity: Research into flow chemistry and more robust, recyclable catalysts offers a path toward making these sustainable methods economically viable on a larger scale, which would be essential for the commercialization of any successful derivative. nih.gov
Addressing these challenges will be critical for translating the academic potential of this compound and related compounds into practical applications that benefit science and society.
Q & A
Q. Optimization Parameters :
- Temperature : Elevated temperatures (80–110°C) improve reaction kinetics but may require reflux conditions to prevent decomposition .
- Catalysts : Lewis acids (e.g., POCl₃) enhance electrophilicity at the pyrimidine ring, facilitating thiol substitution .
- Solvent Choice : Polar solvents (e.g., DMF, EtOH/H₂O mixtures) improve solubility of intermediates, while AcOH aids in protonation steps .
Q. Example Protocol :
Combine 5-aminopyrimidine-2,4-dione (1.0 equiv) with Lawesson’s reagent (2.2 equiv) in dry toluene.
Reflux at 110°C for 6 hours under N₂.
Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to isolate the dithione derivative .
What spectroscopic and crystallographic methods are critical for characterizing this compound?
Basic Research Question
Spectroscopic Methods :
- ¹H/¹³C NMR : Confirm substitution patterns and tautomeric forms. The thione protons (S-H) typically appear as broad singlets at δ 10–12 ppm, while NH₂ groups resonate at δ 5–7 ppm .
- FT-IR : Strong absorption bands at 2500–2600 cm⁻¹ (S-H stretching) and 1600–1650 cm⁻¹ (C=S vibrations) .
- ESI-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight and fragmentation patterns .
Q. Crystallographic Methods :
- Single-Crystal X-ray Diffraction (SHELX) : Resolve tautomeric preferences (thione vs. thiol forms) and hydrogen-bonding networks. For example, SHELXL refinement can model disorder in sulfur positions and validate bond lengths (C-S: ~1.68 Å) .
Table 1 : Key Crystallographic Data for a Thione Analog
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Bond Length (C-S) | 1.68 Å |
| Hydrogen Bonds | N-H···S (2.89 Å) |
How can researchers resolve contradictions between NMR and X-ray data for thione-containing pyrimidines?
Advanced Research Question
Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or solvent-dependent conformational changes:
- Tautomer Identification : Use variable-temperature NMR to detect slow-exchange tautomers. For example, thione ↔ thiol equilibria may show coalescence at elevated temperatures .
- Complementary Techniques : Pair X-ray data (static solid-state structure) with solution-state methods like UV-Vis (to monitor π→π* transitions) or Raman spectroscopy (C=S vibrations at ~1100 cm⁻¹) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) can predict stable tautomers and compare with experimental bond lengths/angles .
Case Study : A study on 5-acetyl-4-aryl-dihydropyrimidines found discrepancies between NMR (thione form in solution) and X-ray (thiol form in crystal). This was attributed to crystal packing forces stabilizing the thiol tautomer .
What experimental strategies are recommended for evaluating the biological activity of this compound derivatives?
Advanced Research Question
Biological Assay Design :
- Antimicrobial Testing : Use broth microdilution (MIC determination) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
- Enzyme Inhibition : Screen against target enzymes (e.g., methionine aminopeptidase) via fluorescence-based assays. Pre-incubate compounds with Co²⁺/Mn²⁺ cofactors to mimic physiological conditions .
- Cytotoxicity : Assess via MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Q. Key Considerations :
- Solubility : Use DMF or DMSO for stock solutions, diluted in assay buffer to avoid precipitation.
- Metabolite Stability : Incubate compounds in liver microsomes (e.g., human S9 fraction) to evaluate metabolic degradation .
How can substituents be selectively introduced at the 5-position of the pyrimidine ring?
Advanced Research Question
Methodological Approaches :
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C in THF to deprotonate the 5-amino group, followed by electrophilic quenching (e.g., alkyl halides or carbonylating agents) .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst to introduce aryl/heteroaryl groups at the 5-position. Pre-functionalize the pyrimidine with a boronate ester .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
